molecular formula C26H31NO7 B4043600 2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid

2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid

Cat. No.: B4043600
M. Wt: 469.5 g/mol
InChI Key: SDUOIZDPWPRIBR-UHFFFAOYSA-N
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Description

2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid is a complex organic compound with a unique structure that combines a quinoline core with multiple ether linkages and a phenoxy group

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the ether linkages.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives .

Mechanism of Action

The mechanism by which 2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3.C2H2O4/c1-17(2)21-14-18(3)15-22(16-21)27-12-10-26-11-13-28-23-7-5-6-20-9-8-19(4)25-24(20)23;3-1(4)2(5)6/h5-9,14-17H,10-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUOIZDPWPRIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOCCOC3=CC(=CC(=C3)C(C)C)C)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 3
2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 4
2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 6
2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid

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